Cas no 2377611-89-5 (2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid)
2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid
- B-[2-(2-Methoxyethoxy)-6-methyl-3-pyridinyl]boronic acid
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- Inchi: 1S/C9H14BNO4/c1-7-3-4-8(10(12)13)9(11-7)15-6-5-14-2/h3-4,12-13H,5-6H2,1-2H3
- InChI Key: JOXBAZDOYSJMJM-UHFFFAOYSA-N
- SMILES: B(C1=CC=C(C)N=C1OCCOC)(O)O
2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA10743-1g |
[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid |
2377611-89-5 | 98% | 1g |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | BA10743-5g |
[2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid |
2377611-89-5 | 98% | 5g |
$499.00 | 2024-04-20 |
2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid
Introduction to 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid (CAS No. 2377611-89-5)
2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid (CAS No. 2377611-89-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its boronic acid functionality, which is a key feature for its reactivity and utility in chemical synthesis.
The molecular formula of 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid is C10H15BO3, and it has a molecular weight of approximately 199.03 g/mol. The compound features a pyridine ring substituted with a methoxyethoxy group at the 2-position and a methyl group at the 6-position, along with a boronic acid moiety at the 3-position. This combination of functional groups imparts unique chemical properties that make it an attractive candidate for various synthetic transformations.
In the realm of medicinal chemistry, 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid has shown promise as a building block for the synthesis of bioactive molecules. Boronic acids are well-known for their ability to participate in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals. The methoxyethoxy and methyl substituents on the pyridine ring provide additional points of functionalization, allowing for the creation of diverse derivatives with tailored biological activities.
Recent studies have explored the use of 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of novel inhibitors targeting specific enzymes involved in disease pathways. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against key enzymes, suggesting its potential as a lead compound for further drug development.
Beyond medicinal applications, 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid has also found use in materials science. Boronic acids are known for their ability to form stable complexes with diols, which has led to their application in the development of smart materials and sensors. A recent study published in Advanced Materials reported the use of this compound in the fabrication of responsive hydrogels that can undergo reversible swelling and deswelling in response to changes in environmental conditions such as pH or temperature. These hydrogels have potential applications in drug delivery systems and tissue engineering.
The synthetic accessibility of 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid is another factor contributing to its widespread use. The compound can be synthesized through well-established routes involving palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. This ease of synthesis makes it an attractive choice for researchers looking to explore its properties and applications.
In conclusion, 2-(2-Methoxyethoxy)-6-methylpyridin-3-yl]boronic acid (CAS No. 2377611-89-5) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure, reactivity, and synthetic accessibility make it a valuable tool for researchers aiming to develop new drugs, smart materials, and other innovative applications. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on various scientific fields.
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